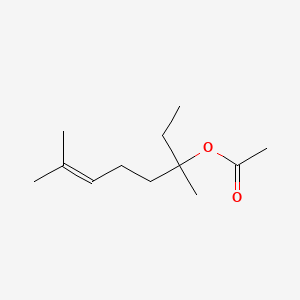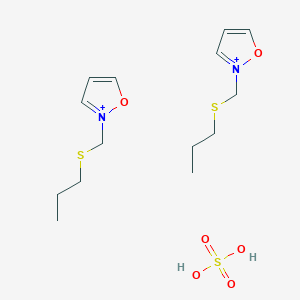
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a 1,2-oxazolium ring substituted with a propylsulfanylmethyl group and is associated with sulfuric acid, which may influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium typically involves the formation of the oxazolium ring followed by the introduction of the propylsulfanylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the propylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium include other oxazolium derivatives and sulfur-containing organic molecules. Examples include:
- 2-(methylsulfanylmethyl)-1,2-oxazol-2-ium
- 2-(ethylsulfanylmethyl)-1,2-oxazol-2-ium
- 2-(butylsulfanylmethyl)-1,2-oxazol-2-ium
Uniqueness
What sets 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propylsulfanylmethyl group may enhance its lipophilicity and ability to penetrate biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
84604-30-8 |
|---|---|
Molecular Formula |
C14H26N2O6S3+2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid |
InChI |
InChI=1S/2C7H12NOS.H2O4S/c2*1-2-6-10-7-8-4-3-5-9-8;1-5(2,3)4/h2*3-5H,2,6-7H2,1H3;(H2,1,2,3,4)/q2*+1; |
InChI Key |
XLWSLLWEITULEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC[N+]1=CC=CO1.CCCSC[N+]1=CC=CO1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


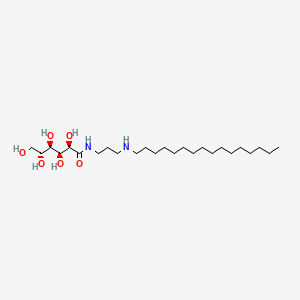
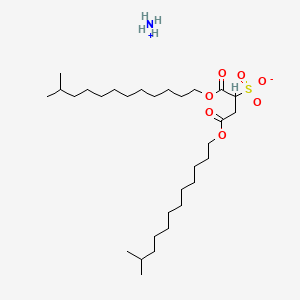
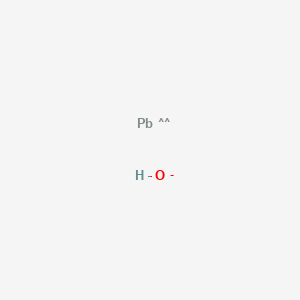


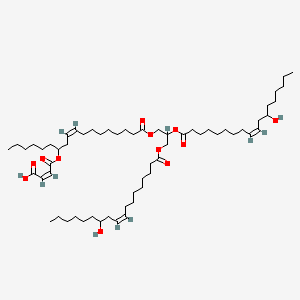

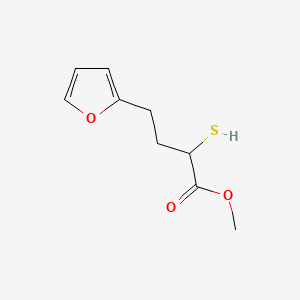
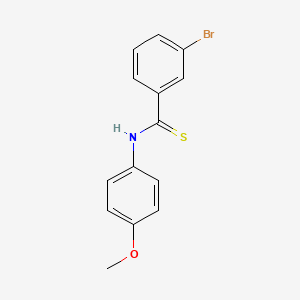
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
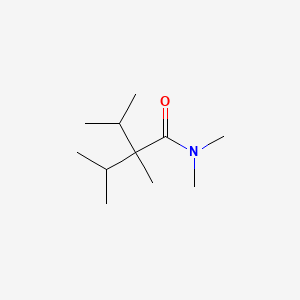
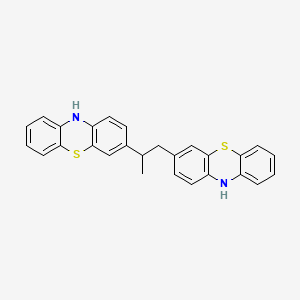
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
